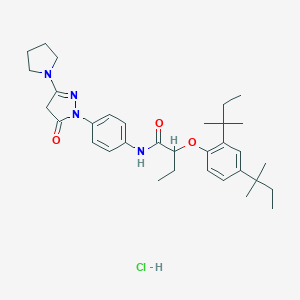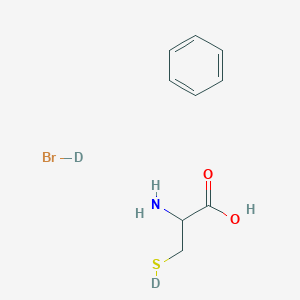![molecular formula C18H17BrN2O3S B237106 N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "BAM-15" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
BAM-15 acts as an uncoupler of oxidative phosphorylation, which results in the uncoupling of the electron transport chain from ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production, which can result in the selective killing of cancer cells.
Biochemical and Physiological Effects:
BAM-15 has been shown to induce mitochondrial uncoupling, which can lead to the selective killing of cancer cells. Additionally, BAM-15 has been shown to improve mitochondrial function in various cell types, which may have potential therapeutic applications in neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using BAM-15 in lab experiments is its ability to selectively kill cancer cells, which can be useful in cancer research. Additionally, BAM-15 has been shown to improve mitochondrial function, which can have potential therapeutic applications in various diseases. However, one limitation of using BAM-15 in lab experiments is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are numerous potential future directions for BAM-15 research. One potential direction is the development of BAM-15 analogs with improved selectivity and reduced toxicity. Additionally, BAM-15 could be further studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Finally, BAM-15 could be studied for its potential use as a tool in mitochondrial function research.
合成法
The synthesis method for BAM-15 involves the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(3-acetylphenyl)thiourea. This process results in the formation of N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide.
科学的研究の応用
BAM-15 has been studied for its potential applications in various fields of research, including cancer research, mitochondrial function research, and neurodegenerative disease research. The compound has been shown to induce mitochondrial uncoupling, which can lead to the selective killing of cancer cells. Additionally, BAM-15 has been shown to improve mitochondrial function in various cell types, which may have potential therapeutic applications in neurodegenerative diseases.
特性
分子式 |
C18H17BrN2O3S |
|---|---|
分子量 |
421.3 g/mol |
IUPAC名 |
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C18H17BrN2O3S/c1-10-7-13(19)9-15(16(10)24-3)17(23)21-18(25)20-14-6-4-5-12(8-14)11(2)22/h4-9H,1-3H3,(H2,20,21,23,25) |
InChIキー |
KNOYDGBKHDFGIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)OC |
正規SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)


![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)


![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)